(2R,3S,4S,5R,6S)-2-Bromo-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2R,3S,4S,5R,6S)-2-Bromo-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for research in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-Bromo-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, bromination, and tosylation reactions. The reaction conditions often require the use of specific solvents, temperature control, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6S)-2-Bromo-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and tosyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S,5R,6S)-2-Bromo-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its functional groups allow for the attachment of various labels, making it useful in biochemical assays and imaging studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its functional groups allow for modifications that can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6S)-2-Bromo-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The bromine and tosyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The compound’s stereochemistry also plays a role in its binding affinity and selectivity towards different targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6S)-2-Bromo-6-hydroxymethyl-tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3S,4S,5R,6S)-2-Chloro-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3S,4S,5R,6S)-2-Iodo-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
What sets (2R,3S,4S,5R,6S)-2-Bromo-6-((tosyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H23BrO10S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-6-bromo-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C19H23BrO10S/c1-10-5-7-14(8-6-10)31(24,25)26-9-15-16(27-11(2)21)17(28-12(3)22)18(19(20)30-15)29-13(4)23/h5-8,15-19H,9H2,1-4H3/t15-,16+,17-,18-,19-/m0/s1 |
InChI Key |
QEJSZXDTRCRCHO-PJVZLEMVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@@H]([C@@H]([C@H](O2)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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